molecular formula C14H25NO4 B14780540 5-Azepan-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose

5-Azepan-1-yl-5-dezoxy-1,2-isopropylidene-alfa-D-xylofuranose

Cat. No.: B14780540
M. Wt: 271.35 g/mol
InChI Key: ARLIKICZPKLEDW-UHFFFAOYSA-N
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Description

(3aR,5R,6S,6aR)-5-(Azepan-1-ylmethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is a complex organic compound characterized by its unique molecular structure. This compound features a tetrahydrofuro[2,3-d][1,3]dioxol ring system with an azepan-1-ylmethyl substituent. Its distinct stereochemistry is denoted by the specific configuration of its chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6S,6aR)-5-(Azepan-1-ylmethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrofuro[2,3-d][1,3]dioxol core, followed by the introduction of the azepan-1-ylmethyl group. Common reagents used in these reactions include strong bases, protecting groups, and various catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3aR,5R,6S,6aR)-5-(Azepan-1-ylmethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azepan-1-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (3aR,5R,6S,6aR)-5-(Azepan-1-ylmethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with various biological targets to identify potential therapeutic applications.

Medicine

In medicine, this compound may be studied for its pharmacological properties, including its ability to interact with specific enzymes or receptors. Its stereochemistry plays a crucial role in its biological activity and efficacy.

Industry

Industrially, (3aR,5R,6S,6aR)-5-(Azepan-1-ylmethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3aR,5R,6S,6aR)-5-(Azepan-1-ylmethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aR,5R,6S,6aR)-5-(Azepan-1-ylmethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol lies in its specific stereochemistry and the presence of the azepan-1-ylmethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-(azepan-1-ylmethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2)18-12-11(16)10(17-13(12)19-14)9-15-7-5-3-4-6-8-15/h10-13,16H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLIKICZPKLEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)CN3CCCCCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC2C(C(OC2O1)CN3CCCCCC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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